An In-Depth Technical Guide to (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid: A Key Building Block in Modern Drug Development
An In-Depth Technical Guide to (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid: A Key Building Block in Modern Drug Development
Introduction: The Strategic Importance of H-D-Lys(Boc)-OH in Peptide Therapeutics
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to in the scientific community as H-D-Lys(Boc)-OH, is a cornerstone building block in the synthesis of peptide-based therapeutics. This non-proteinogenic amino acid derivative, featuring a D-enantiomeric configuration at the alpha-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group of the lysine sidechain, offers strategic advantages in the design of novel drug candidates. Its incorporation into peptide sequences is a deliberate choice to enhance metabolic stability, modulate biological activity, and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, applications, and analytical characterization of H-D-Lys(Boc)-OH for researchers, scientists, and professionals in the field of drug development.
The D-configuration of the alpha-amino group renders peptides more resistant to enzymatic degradation by proteases, which primarily recognize L-amino acids. This increased stability translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides.[1] The Boc protecting group on the sidechain amine allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), enabling the selective modification of the lysine sidechain or its involvement in specific cyclization or branching reactions.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of H-D-Lys(Boc)-OH is essential for its effective use in synthesis and for ensuring the quality of the final product.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₄ | |
| Molecular Weight | 246.30 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | ~250 °C (decomposition) | |
| Solubility | Soluble in aqueous basic solutions and some organic solvents. | |
| CAS Number | 31202-69-4 |
Synthesis of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid
The synthesis of H-D-Lys(Boc)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and enantiomeric integrity. A common and scalable approach involves the selective protection of the epsilon-amino group of D-lysine. One robust method utilizes a copper(II) complex to temporarily shield the alpha-amino and carboxyl groups, allowing for the specific acylation of the sidechain amine.[4]
Figure 1: Synthetic pathway for H-D-Lys(Boc)-OH.
Step-by-Step Synthesis Protocol:
-
Formation of the D-Lysine Copper(II) Complex:
-
Dissolve D-lysine hydrochloride in an aqueous solution of sodium bicarbonate.
-
To this solution, add an aqueous solution of copper(II) sulfate pentahydrate. A blue precipitate of the D-lysine copper(II) complex will form.
-
Isolate the complex by filtration and wash thoroughly with water to remove salts.[4]
-
-
Selective Nε-Boc Protection:
-
Suspend the D-lysine copper(II) complex in a mixture of acetone and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the suspension and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the Nε-Boc-D-lysine copper(II) complex is isolated by filtration.[4]
-
-
Removal of Copper and Isolation of H-D-Lys(Boc)-OH:
-
Suspend the Nε-Boc-D-lysine copper(II) complex in water.
-
Add a chelating agent such as 8-hydroxyquinoline or an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to sequester the copper(II) ions.
-
The free H-D-Lys(Boc)-OH will be in the aqueous solution.
-
Filter to remove the copper chelate.
-
The aqueous solution containing the product can be purified by ion-exchange chromatography or by crystallization at its isoelectric point to yield the final white solid product.[4]
-
Applications in Peptide Synthesis and Drug Development
The primary application of H-D-Lys(Boc)-OH is as a building block in solid-phase peptide synthesis (SPPS) for the creation of therapeutic peptides with enhanced properties.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
H-D-Lys(Boc)-OH is typically used in conjunction with an Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for Fmoc-based SPPS. The resulting Fmoc-D-Lys(Boc)-OH is a commercially available and widely used derivative.
Figure 2: Workflow for incorporating Fmoc-D-Lys(Boc)-OH in SPPS.
Step-by-Step SPPS Protocol for Incorporation:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide) with the growing peptide chain, having a free N-terminal amine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (typically 3-5 equivalents relative to the resin loading) in a suitable solvent like N,N-dimethylformamide (DMF). Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) to activate the carboxylic acid.[5]
-
Coupling: Add the activated Fmoc-D-Lys(Boc)-OH solution to the resin. Allow the reaction to proceed for 1-2 hours. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Nα-Fmoc group, exposing a new N-terminal amine for the next coupling cycle.[5]
-
Washing: Wash the resin again with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
Strategic Advantages in Drug Design:
-
Enhanced Proteolytic Stability: The incorporation of D-lysine significantly increases the resistance of the peptide to degradation by endogenous proteases, leading to a longer plasma half-life and improved therapeutic efficacy.[1]
-
Modulation of Biological Activity: The change in stereochemistry at a specific position can alter the peptide's conformation and its binding affinity to target receptors or enzymes, sometimes leading to increased potency or altered selectivity.
-
Site for Conjugation: The Boc-protected epsilon-amino group of the D-lysine residue can be selectively deprotected on-resin (if an orthogonal protecting group strategy is used, for example, with an Alloc-protected alpha-amino group) or after cleavage to allow for the attachment of other molecules, such as polyethylene glycol (PEG), cytotoxic drugs (in antibody-drug conjugates), or imaging agents.
-
Examples in Therapeutic Peptides: D-amino acids, including D-lysine, are integral to the design of many peptide drugs in development and on the market. For instance, the stability and activity of antimicrobial peptides can be enhanced by substituting L-lysine with D-lysine.[1] Another example is the development of long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes, where D-amino acid substitution contributes to their extended duration of action.
Analytical and Quality Control
Ensuring the identity, purity, and enantiomeric integrity of H-D-Lys(Boc)-OH is critical for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of H-D-Lys(Boc)-OH.
-
Reversed-Phase HPLC (RP-HPLC): Used to determine the chemical purity. A C18 column is typically employed with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). The product should appear as a single major peak, and purity is often specified as ≥98%.[6][7]
-
Chiral HPLC: Essential for confirming the enantiomeric purity. Specialized chiral stationary phases are used to separate the D- and L-enantiomers. This analysis is crucial to ensure that no racemization has occurred during synthesis.[8][9]
Table of Typical HPLC Parameters:
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Column | C18, 5 µm, 4.6 x 150 mm | Chiral stationary phase (e.g., cellulose-based) |
| Mobile Phase A | 0.1% TFA in Water | Heptane/Isopropanol with a modifier |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Heptane/Isopropanol with a modifier |
| Gradient | Linear gradient from 5% to 95% B over 20-30 min | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of H-D-Lys(Boc)-OH.
-
¹H NMR: Provides information on the number and types of protons in the molecule. The characteristic signals include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the lysine sidechain, and the alpha-proton.[10]
-
¹³C NMR: Confirms the carbon framework of the molecule, with distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and the various carbons of the lysine backbone and sidechain.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Conclusion
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is a vital tool in the arsenal of the medicinal chemist and peptide scientist. Its unique combination of a D-enantiomeric backbone and a selectively protected sidechain provides a powerful strategy for overcoming the inherent limitations of native peptides as therapeutic agents. A thorough understanding of its synthesis, proper handling in SPPS, and rigorous analytical characterization are paramount to its successful application in the development of the next generation of peptide-based drugs.
References
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information for Polymer Chemistry. [Link]
-
Srinivas, U., & Harohally, N. V. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(12), 1693–1703. [Link]
-
Dufour, E., Moni, L., Bonnat, L., Chierici, S., & Garcia, J. (2013). 'Clickable' 2,5-diketopiperazines as scaffolds for ligation of biomolecules: use in Aβ inhibitor's assembly. Organic & Biomolecular Chemistry, 11(36), 6031–6040. [Link]
-
Paquet, A., & Le, D. (1998). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin, 46(12), 1913-1915. [Link]
-
Li, M., et al. (2024). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. Molecules, 29(14), 3297. [Link]
-
Iatrou, H., et al. (2019). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 11(1), 136. [Link]
-
Chattopahyay, S., et al. (2014). Challenges and Solutions in D-Amino Acid Production Methods. ResearchGate. [Link]
-
Kim, Y., et al. (2020). All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. International Journal of Molecular Sciences, 21(15), 5543. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved January 26, 2026, from [Link]
-
Dong, M. W. (2011). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 29(6), 534-543. [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved January 26, 2026, from [Link]
-
GlobalRPH. (2025, December 19). Emerging and Approved Therapeutic Peptides: Mechanisms, Clinical Uses. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249. [Link]
-
Wang, Y., et al. (2021). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 12(11), 439-451. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Shan, D., et al. (2018). Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1. ACS Medicinal Chemistry Letters, 9(10), 1011–1016. [Link]
-
BioCrick. (n.d.). Boc-Lys-OH. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
-
LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 17-33. [Link]
-
Wang, Y., et al. (2022). Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. Molecules, 27(19), 6296. [Link]
Sources
- 1. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 8. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Boc-Lys-OH(13734-28-6) 13C NMR [m.chemicalbook.com]
